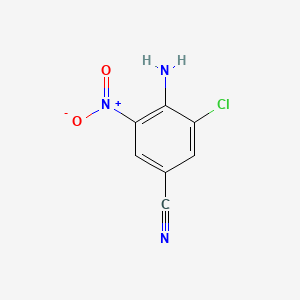

4-Amino-3-chloro-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzonitrile core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile typically involves the nitration of 4-Amino-3-chlorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Reduction: 4-Amino-3-chloro-5-aminobenzonitrile

Substitution: Various substituted benzonitriles depending on the nucleophile used

Oxidation: 4-Nitroso-3-chloro-5-nitrobenzonitrile or 4-Nitro-3-chloro-5-nitrobenzonitrile

Applications De Recherche Scientifique

4-Amino-3-chloro-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 4-Amino-3-chloro-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-3-chlorobenzonitrile

- 2-Amino-5-nitrobenzonitrile

- 2-Amino-3-chloro-5-nitrobenzonitrile

Uniqueness

4-Amino-3-chloro-5-nitrobenzonitrile is unique due to the presence of both an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Activité Biologique

4-Amino-3-chloro-5-nitrobenzonitrile (CAS: 6393-40-4) is an organic compound characterized by the presence of amino, nitro, and chloro functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its significant biological activities.

- Molecular Formula : C7H5ClN3O2

- Molar Mass : 188.58 g/mol

- Appearance : Pale yellow solid

- Melting Point : 159-162 °C

- Solubility : Soluble in ethanol and benzene

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), contributing to its pharmacological effects.

Biological Activities

-

Antimicrobial Activity

- Several studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- For instance, a study reported that derivatives of this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Antimalarial Activity

- Research has indicated that related compounds in the benzonitrile family exhibit antimalarial properties. Specifically, compounds structurally similar to this compound have been shown to be active against Plasmodium species in vitro.

- A patent (US3742014A) describes the use of such compounds for treating malaria, indicating a potential therapeutic application for this compound as well .

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of benzonitriles, including this compound, were tested against clinical isolates of bacteria. The results indicated that the compound had a strong bactericidal effect on multi-drug resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Case Study 2: Antimalarial Activity

In a series of experiments evaluating antimalarial activity, researchers found that derivatives similar to this compound showed IC50 values indicating effective inhibition of Plasmodium falciparum growth.

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.2 |

| Reference Compound A | 0.8 |

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Risk codes indicate that it may cause irritation to eyes and skin upon contact and is harmful if inhaled or ingested . Therefore, appropriate safety measures should be taken during handling and application.

Propriétés

IUPAC Name |

4-amino-3-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYSJENLFHYHHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.